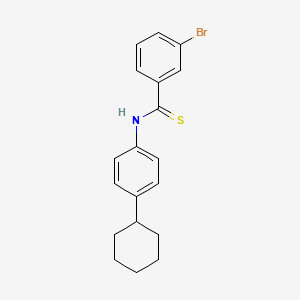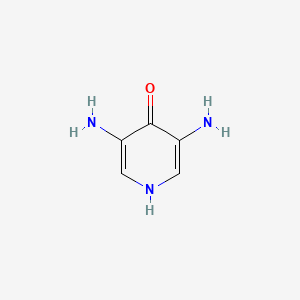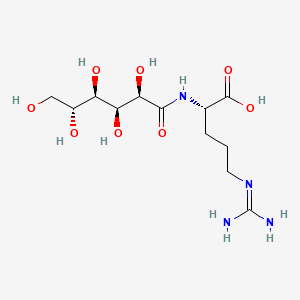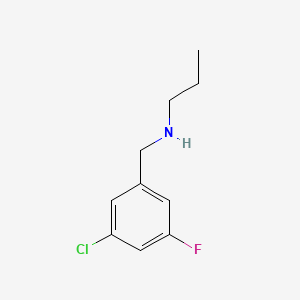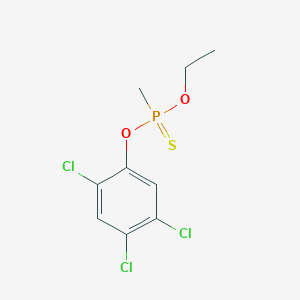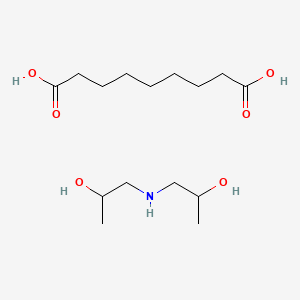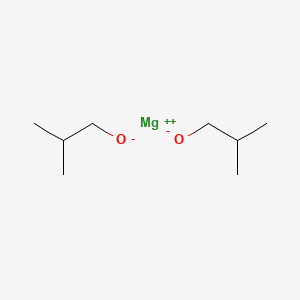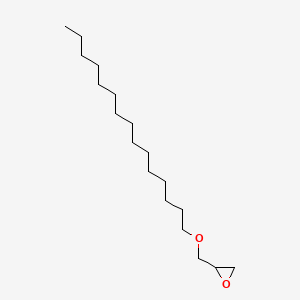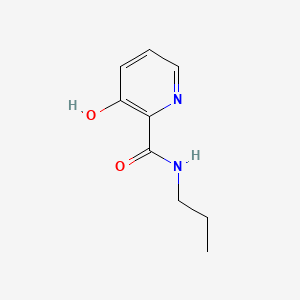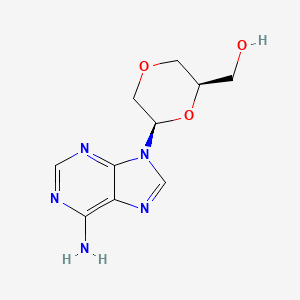
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- は、IUPAC 名が [(2R,6R)-6-(6-アミノプリン-9-イル)-1,4-ジオキサン-2-イル]メタノールである、複雑な有機化合物です この化合物は、ジオキサン環とプリン塩基を含む、ユニークな構造によって特徴付けられます。
準備方法
合成経路および反応条件
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- の合成は、通常、ジオキサン環の調製から始まり、続いてプリン塩基を導入する、複数のステップを伴います。反応条件は、多くの場合、正しい立体化学が達成されるように、特定の触媒と溶媒を必要とします。詳細な合成経路と反応条件は、通常、専門的な化学文献と特許に記載されています。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するように最適化された反応条件を使用した、大規模な合成が含まれる場合があります。これは、多くの場合、安定した生産品質を確保するために、自動化された反応器と連続フローシステムの使用を含みます。
化学反応の分析
反応の種類
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- は、次のものを含む、さまざまな化学反応を受ける可能性があります。
酸化: この反応は、追加の官能基を導入するか、既存の官能基を変更することができます。
還元: この反応は、酸素原子を除去するか、二重結合を還元するために使用できます。
置換: この反応は、1つの官能基を別の官能基と交換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。温度、圧力、溶媒などの反応条件は、目的の結果を得るために注意深く制御されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換反応は新しい官能基を導入することができ、さまざまな誘導体を生み出す可能性があります。
科学研究への応用
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- は、次のものを含む、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について研究されています。
医学: 抗ウイルスおよび抗がん活性を含む、潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
科学的研究の応用
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。これらの相互作用は、さまざまな生化学経路を調節することができ、化合物の観察された効果をもたらします。関与する正確な分子標的と経路は、多くの場合、進行中の研究の対象となっています。
類似の化合物との比較
類似の化合物
類似の化合物には、他のプリン誘導体とジオキサンを含む分子が含まれます。これらの化合物は、いくつかの構造的特徴を共有している可能性がありますが、特定の官能基と立体化学が異なります。
ユニークさ
1,4-ジオキサン-2-メタノール, 6-(6-アミノ-9H-プリン-9-イル)-, (2R,6R)- は、ジオキサン環とプリン塩基の特定の組み合わせのためにユニークであり、これは異なる化学的および生物学的特性を与えます。このユニークさにより、さまざまな科学調査にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Similar compounds include other purine derivatives and dioxane-containing molecules. These compounds may share some structural features but differ in their specific functional groups and stereochemistry.
Uniqueness
1,4-Dioxane-2-methanol, 6-(6-amino-9H-purin-9-yl)-, (2R,6R)- is unique due to its specific combination of a dioxane ring and a purine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations.
特性
CAS番号 |
104597-36-6 |
|---|---|
分子式 |
C10H13N5O3 |
分子量 |
251.24 g/mol |
IUPAC名 |
[(2R,6R)-6-(6-aminopurin-9-yl)-1,4-dioxan-2-yl]methanol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-4-12-9)15(5-14-8)7-3-17-2-6(1-16)18-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChIキー |
BMSQVRTUINILTQ-RNFRBKRXSA-N |
異性体SMILES |
C1[C@H](O[C@H](CO1)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
C1C(OC(CO1)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



